
2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including drug discovery, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
This compound has shown promise as an antifungal agent. Researchers synthesized 23 novel benzoylurea derivatives containing a pyrimidine moiety using 2,6-difluorobenzamide as a starting material. Some of these compounds exhibited moderate to good in vitro antifungal activities against various pathogens, including Botrytis cinerea in cucumber, tobacco, and blueberry, as well as Phomopsis sp. and Rhizoctonia solani. Notably, compounds 4j and 4l displayed EC50 values comparable to that of hymexazol against Rhizoctonia solani .
Antibacterial Activity
While the antibacterial activity of this compound is less pronounced, it’s worth noting that the target compounds (4a–4w) exhibited lower in vitro antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri compared to thiodiazole copper. Further investigations are needed to explore its potential in combating bacterial infections .
Mechanism of Action
Molecular docking simulations revealed that compound 4l interacts with succinate dehydrogenase (SDH) by forming hydrogen bonds with SER-17 and SER-39. Understanding the mechanism of action can guide further optimization and development of derivatives .
Chemical Structure
The compound’s molecular formula is C21H18F2N4O2, with an average mass of 396.390 Da. Its chemical structure consists of a pyrimidine moiety linked to a phenylbenzamide scaffold .
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2/c22-16-5-2-6-17(23)20(16)21(28)24-15-4-1-3-14(13-15)18-7-8-19(26-25-18)27-9-11-29-12-10-27/h1-8,13H,9-12H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAOQPZMXFAXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

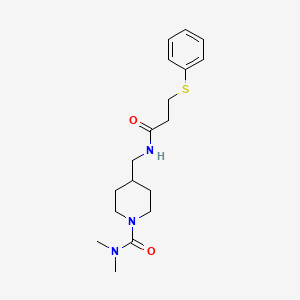
![5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2401756.png)
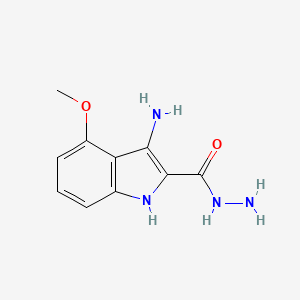
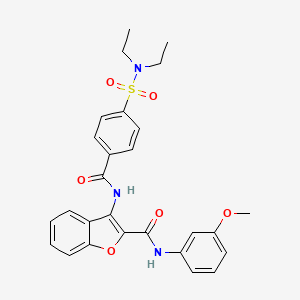


![(1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2401763.png)
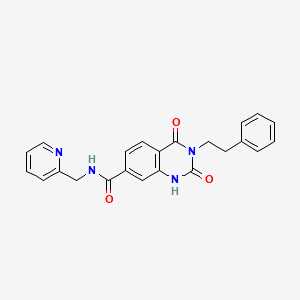
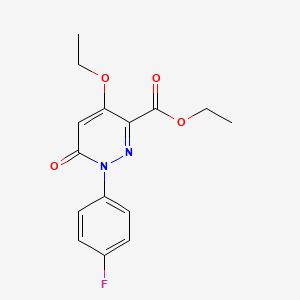
![acetic acid (11-oxo-6H-benzo[c][1]benzoxepin-2-yl) ester](/img/structure/B2401766.png)
![6,8-Dichloro-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one](/img/structure/B2401767.png)
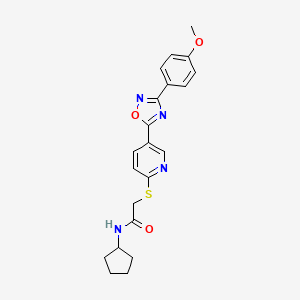
![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2401772.png)
![Tert-butyl 3-[2-(but-2-ynoylamino)ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2401774.png)